molecular formula C17H12N2O6 B13983327 2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione CAS No. 54252-53-8

2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B13983327
CAS No.: 54252-53-8
M. Wt: 340.29 g/mol
InChI Key: BMPGCHCGAFATJC-UHFFFAOYSA-N
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Description

2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione typically involves a multi-step process One common method includes the reaction of phthalic anhydride with an appropriate amine to form the isoindole-1,3-dione coreThe final step involves the addition of the oxopropyl group under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the isoindole-1,3-dione core can interact with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler analog with similar structural features but lacking the nitrophenoxy and oxopropyl groups.

    Thalidomide: Contains an isoindoline-1,3-dione core and is known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.

Uniqueness

2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenoxy group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

54252-53-8

Molecular Formula

C17H12N2O6

Molecular Weight

340.29 g/mol

IUPAC Name

2-[3-(2-nitrophenoxy)-2-oxopropyl]isoindole-1,3-dione

InChI

InChI=1S/C17H12N2O6/c20-11(10-25-15-8-4-3-7-14(15)19(23)24)9-18-16(21)12-5-1-2-6-13(12)17(18)22/h1-8H,9-10H2

InChI Key

BMPGCHCGAFATJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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